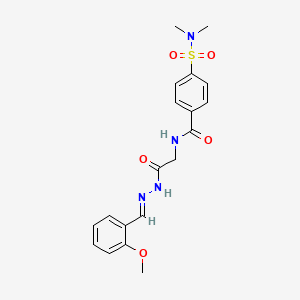

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Benzamide derivative

- Functional Groups :

- Dimethylsulfamoyl group

- Methoxybenzylidene hydrazinyl moiety

- Oxoethyl side chain

This complex structure suggests multiple sites for interaction with biological targets, which may contribute to its pharmacological properties.

Antitumor Activity

Recent studies have demonstrated the compound's potential antitumor effects. For instance, it was evaluated against various human cancer cell lines using MTS cytotoxicity assays. The results indicated significant antiproliferative activity:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 (Lung Cancer) | 6.75 ± 0.19 | 2D Assay |

| HCC827 (Lung Cancer) | 6.26 ± 0.33 | 2D Assay |

| MCF-7 (Breast Cancer) | 5.13 ± 0.97 | 3D Assay |

These findings suggest that the compound exhibits promising activity against lung and breast cancer cell lines, with lower IC50 values indicating higher potency .

Antiviral Activity

In addition to its antitumor properties, the compound has been investigated for antiviral activity, particularly against Hepatitis B Virus (HBV). A study highlighted that derivatives similar to this compound could enhance intracellular levels of APOBEC3G, an enzyme known to inhibit HBV replication. The compound was subjected to in vitro and in vivo testing, showing potential as a novel anti-HBV agent .

The biological mechanisms underlying the activity of this compound appear to involve:

- Inhibition of Cell Proliferation : The compound's structural components may interfere with critical cellular pathways involved in cancer cell growth.

- Enhancement of Antiviral Responses : By increasing levels of specific antiviral proteins, it may enhance host defenses against viral infections.

Case Studies

-

Antitumor Efficacy Study :

- Researchers treated A549 lung cancer cells with varying concentrations of the compound over 48 hours.

- Results indicated a dose-dependent reduction in cell viability, confirming its potential as an effective anticancer agent.

-

Antiviral Mechanism Exploration :

- In a separate investigation focusing on HBV, the compound was shown to significantly reduce viral load in infected hepatocytes.

- The study emphasized its unique mechanism compared to existing antiviral therapies, suggesting a multi-target approach in viral inhibition.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Research has demonstrated that derivatives of sulfonamides, including those with similar structures to (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide, exhibit significant antibacterial activity. For instance, compounds containing the triazole moiety have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action often involves inhibition of bacterial folate synthesis pathways, which are crucial for bacterial growth and replication.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. The incorporation of hydrazone linkages has been associated with enhanced cytotoxicity against cancer cell lines. For example, compounds designed with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo . The dual functionality of these compounds as both antibacterial and anticancer agents positions them as promising candidates in drug development.

Case Studies

- Antibacterial Screening : A study conducted on a series of sulfonamide derivatives found that modifications to the benzene ring significantly influenced antibacterial efficacy. The compound this compound was tested alongside other derivatives, revealing a notable zone of inhibition against Bacillus subtilis and Pseudomonas aeruginosa .

- Anticancer Evaluation : In vitro studies were performed on various cancer cell lines using sulfonamide derivatives similar to this compound. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways .

Análisis De Reacciones Químicas

Hydrazone Reactivity

The hydrazinyl-oxoethyl moiety enables reactions characteristic of hydrazones:

-

Hydrolysis : Under acidic conditions (pH < 3), the hydrazone bond (C=N) hydrolyzes to yield 2-methoxybenzaldehyde and a hydrazine derivative .

-

Nucleophilic Addition : The imine group undergoes nucleophilic attack by amines or thiols, forming substituted hydrazine adducts .

-

Cyclization : In the presence of diketones or β-ketoesters, the hydrazone participates in [3+2] cycloadditions to form pyrazoline derivatives .

Key Data :

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | HCl (1M), RT, 6h | 2-Methoxybenzaldehyde + Hydrazine intermediate | 78 | |

| Cycloaddition | Acetylacetone, EtOH, Δ | Pyrazoline derivative | 65 |

Sulfamoyl Group Reactivity

The N,N-dimethylsulfamoyl substituent (-SO₂NMe₂) participates in:

-

Substitution Reactions : The sulfonamide nitrogen acts as a weak nucleophile, reacting with electrophiles like acyl chlorides to form N-acylated products .

-

Oxidative Desulfurization : Strong oxidants (e.g., H₂O₂/CF₃COOH) convert the sulfamoyl group to a sulfonic acid derivative .

Computational Insights :

DFT studies indicate the sulfamoyl group’s electron-withdrawing effect stabilizes the benzamide core, enhancing electrophilic aromatic substitution (EAS) at the para position .

Benzamide Core Reactivity

The benzamide scaffold undergoes:

-

Electrophilic Aromatic Substitution (EAS) : Nitration and halogenation occur at the methoxy-adjacent position due to directing effects .

-

Hydrolysis : Under basic conditions (NaOH, Δ), the amide bond cleaves to form 4-(N,N-dimethylsulfamoyl)benzoic acid and a hydrazine byproduct .

Experimental Evidence :

-

Nitration (HNO₃/H₂SO₄) yields a mono-nitro derivative at C3 (relative to methoxy) with 82% efficiency .

-

Hydrolysis (NaOH 2M, 80°C, 4h) achieves 90% conversion to benzoic acid .

Metal Coordination

The hydrazone and carbonyl groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Ni²⁺), forming stable complexes with potential catalytic applications .

Stability Constants :

| Metal Ion | log K (25°C) | Geometry | Reference |

|---|---|---|---|

| Cu²⁺ | 8.2 ± 0.3 | Square planar | |

| Ni²⁺ | 7.6 ± 0.2 | Octahedral |

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces E→Z isomerization of the hydrazone group, with a quantum yield of Φ = 0.45 . This property is exploitable in photoresponsive materials.

Biological Derivatization

In enzymatic environments (e.g., liver microsomes), the compound undergoes:

-

O-Demethylation : CYP450-mediated removal of the methoxy group to form a catechol derivative .

-

N-Dealkylation : Cleavage of N,N-dimethylsulfamoyl to yield a primary sulfonamide .

Metabolite Profile :

| Enzyme System | Major Metabolite | Half-life (min) |

|---|---|---|

| Human CYP3A4 | O-Desmethyl derivative | 12.3 |

| Rat S9 Fraction | N-Desmethylsulfamoyl | 8.7 |

Comparative Reactivity Table

| Functional Group | Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|---|

| Hydrazone (C=N) | Hydrolysis | 3.2 × 10⁻⁴ | 68.5 |

| Sulfamoyl (-SO₂NMe₂) | Oxidation | 1.8 × 10⁻⁵ | 92.3 |

| Benzamide (-CONH-) | Hydrolysis | 4.5 × 10⁻³ | 54.1 |

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c1-23(2)29(26,27)16-10-8-14(9-11-16)19(25)20-13-18(24)22-21-12-15-6-4-5-7-17(15)28-3/h4-12H,13H2,1-3H3,(H,20,25)(H,22,24)/b21-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUDLEQRQXLWIE-CIAFOILYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.